![molecular formula C22H23N3OS B4791671 3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE](/img/structure/B4791671.png)
3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE
Overview
Description
3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE is a complex organic compound that features a combination of piperidine, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE typically involves multi-step organic reactions. One common approach is the formation of the piperidine ring followed by the introduction of the thiazole and pyridine rings. The synthesis may involve:
Formation of Piperidine Ring: This can be achieved through intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst.
Formation of Thiazole Ring: The thiazole ring can be synthesized via cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Coupling Reactions: The final step often involves coupling the piperidine and thiazole intermediates with a pyridine derivative using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis, as well as the employment of robust purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, facilitated by reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or organolithium reagents in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE has several scientific research applications:
Medicinal Chemistry: The compound’s structural components are known for their pharmacological activities, making it a candidate for drug discovery and development.
Biological Studies: It can be used in studies to understand the interaction of piperidine, thiazole, and pyridine moieties with biological targets.
Chemical Research: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, while the thiazole and pyridine rings may interact with enzymes and other proteins. The compound may exert its effects through modulation of these targets, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar pharmacological activities.
Thiazole Derivatives: Thiazole-based compounds such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug) are known for their biological activities.
Pyridine Derivatives: Pyridine-containing compounds like niacin (vitamin B3) and isoniazid (an anti-tuberculosis drug) are well-studied for their medicinal properties.
Uniqueness
3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE is unique due to the combination of its structural components, which may confer a distinct pharmacological profile. The presence of piperidine, thiazole, and pyridine rings in a single molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16-20(27-21(24-16)19-8-5-11-23-15-19)22(26)25-12-9-18(10-13-25)14-17-6-3-2-4-7-17/h2-8,11,15,18H,9-10,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBIHKLUEROIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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